1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Descripción general

Descripción

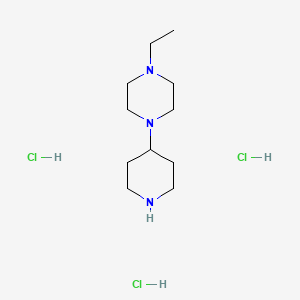

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C11H23N3•3HCl and a molecular weight of 306.7 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves the reaction of piperidine with ethyl piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Alkyl halides or amines in the presence of a base, such as sodium hydroxide (NaOH), at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of 1-Ethyl-4-(piperidin-4-yl)piperazine.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

Catalysis

The compound acts as a catalyst in various organic synthesis reactions, particularly in condensation reactions where two molecules join with the elimination of a small molecule like water. Enhanced reaction rates and selectivity have been observed, making it beneficial for industrial chemical processes.

Reagent in Synthesis

As a reagent, it is utilized in the synthesis of complex organic molecules. Its structure allows it to serve as a building block or intermediate in creating pharmaceuticals and other chemical entities.

Biological Activities

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits significant biological activities primarily through its interaction with neurotransmitter systems. Research indicates potential applications in:

Neuropharmacology

The compound may influence various neurotransmitter receptors, which could be relevant for developing treatments for neurological disorders. Its structural features allow for distinct interactions with biological targets compared to similar compounds .

Thrombotic Disorders Treatment

The compound has shown promise in treating thrombotic disorders such as venous thrombosis and myocardial ischemia. It can be administered alone or in combination with other anticoagulants to enhance therapeutic effects .

Applications in Proteomics

In proteomics research, this compound is used for labeling or modifying proteins, facilitating the study of protein interactions and functions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Educational Use

The compound serves as an educational tool in chemistry courses, allowing students to engage with real-world chemical compounds. It can be used to demonstrate synthetic techniques and chemical reactions related to heterocyclic chemistry and nucleophilic substitutions.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparación Con Compuestos Similares

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride: Similar structure but with a methyl group instead of an ethyl group.

1-(2-Pyridyl)piperazine: Contains a pyridine ring attached to the piperazine ring.

1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group attached to the piperazine ring.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Actividad Biológica

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1181457-79-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including interactions with neurotransmitter systems, enzyme inhibition, and potential therapeutic applications in various disorders.

Chemical Structure and Properties

The molecular formula of this compound is C11H23N3·3HCl. Its structural representation can be summarized as follows:

- Molecular Weight: 270.76 g/mol

- SMILES Notation: CCN1CCN(CC1)C2CCNCC2

This compound contains two piperidine rings and an ethyl group, which contribute to its pharmacological properties.

This compound primarily acts through its interactions with various neurotransmitter receptors and enzymes:

- Cholinergic Activity: Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Histamine Receptor Interaction: Recent studies indicate that piperazine derivatives can act as antagonists at the histamine H3 receptor, influencing feeding behavior and neurotransmitter systems in the brain .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Antitumor Activity: Piperidine derivatives have shown promising antitumor properties against various cancer cell lines such as HCT-116 and PC-3. The modulation of cell signaling pathways and gene expression is believed to play a critical role in this activity .

- Enzyme Inhibition: The compound has been reported to exhibit dual cholinesterase inhibition, which can enhance cognitive functions by preventing the breakdown of acetylcholine .

- Neuroprotective Effects: Animal model studies suggest that lower doses of this compound may provide neuroprotective benefits without significant adverse effects, while higher doses may lead to toxicity .

In Vivo Studies

In vivo evaluations have confirmed the compound's efficacy in various models:

- Behavioral Studies: Administration of the compound in rat models has revealed alterations in feeding behavior and modifications in brain neurotransmitter levels, suggesting its potential use in treating obesity and metabolic disorders .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Models: In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Treatment Trials: Clinical trials evaluating the efficacy of piperazine derivatives, including this compound, have shown promising results in reducing tumor size in patients with advanced-stage cancers, although more extensive clinical trials are necessary to validate these findings .

Dosage and Administration

The effective dosage of this compound varies based on the intended therapeutic application:

| Application | Dosage Range | Effects |

|---|---|---|

| Neurodegenerative diseases | 10 - 50 mg/kg | Cognitive enhancement |

| Cancer treatment | 20 - 100 mg/kg | Tumor reduction |

| Behavioral disorders | 5 - 25 mg/kg | Altered feeding behavior |

Propiedades

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;;;/h11-12H,2-10H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOWUFOCIRMVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-79-3 | |

| Record name | 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.